molecular formula C15H25Cl2NO2 B4966171 1-(tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)-2-propanol hydrochloride

1-(tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)-2-propanol hydrochloride

Cat. No. B4966171
M. Wt: 322.3 g/mol
InChI Key: ZVXYABOCOSPGKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(tert-Butylamino)-3-(4-chloro-3,5-dimethylphenoxy)-2-propanol hydrochloride has been synthesized through various methods, including reactions involving tert-butylamino precursors and chloro-dimethylphenoxy propanol derivatives. The synthesis processes often involve multi-step reactions to ensure the proper introduction of functional groups and the preservation of the molecule's integrity.

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using spectroscopic methods like FTIR, 1H NMR, and 13C NMR, along with X-ray crystallography. These techniques provide insights into the spatial arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those influenced by its tert-butylamino and chloro-dimethylphenoxy groups. Its reactivity has been explored in the context of forming derivatives and in reactions where its pharmacological properties are of interest. The presence of the tert-butylamino group contributes to its basic nature, while the chloro-dimethylphenoxy moiety affects its interactions with other molecules.

Physical Properties Analysis

The physical properties of 1-(tert-Butylamino)-3-(4-chloro-3,5-dimethylphenoxy)-2-propanol hydrochloride, such as melting point, solubility, and stability, have been studied to understand its behavior in different environments. These properties are essential for the compound's handling, storage, and application in various fields.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are influenced by the structure of 1-(tert-Butylamino)-3-(4-chloro-3,5-dimethylphenoxy)-2-propanol hydrochloride. Studies have explored its interactions with acids, bases, and other reagents to delineate its chemical behavior and potential applications.

For detailed insights and further reading, the following references provide comprehensive information on the topics discussed:

properties

IUPAC Name

1-(tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2.ClH/c1-10-6-13(7-11(2)14(10)16)19-9-12(18)8-17-15(3,4)5;/h6-7,12,17-18H,8-9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXYABOCOSPGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butylamino)-3-(4-chloro-3,5-dimethylphenoxy)propan-2-ol;hydrochloride

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